Ethyl 1-isocyanatocyclopentane-1-carboxylate
Description
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 1-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(12)9(10-7-11)5-3-4-6-9/h2-6H2,1H3 |
InChI Key |
XCDBGFZEBYVFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isocyanatocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate and sodium azide under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isocyanatocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 1-isocyanatocyclopentane-1-carboxylate serves as a versatile building block for the synthesis of various bioactive compounds. It is particularly useful in the development of pharmaceuticals targeting specific biological pathways.
- Example : The compound has been utilized in synthesizing inhibitors for specific protein kinases, which are crucial in cancer therapy. Inhibitors derived from this compound have shown potential in selectively targeting Itk kinase, which is implicated in various diseases, including autoimmune disorders and cancers .
Enzyme Inhibition Studies
Recent studies have focused on the effects of this compound on enzymes involved in metabolic pathways associated with cancer. The compound has demonstrated inhibitory effects on certain enzymes, suggesting its potential as a therapeutic agent.
- Case Study : A study investigated the inhibition of enoyl-acyl carrier protein reductase enzymes in Staphylococcus aureus and Escherichia coli, highlighting its antibacterial properties .
Material Science
In materials science, this compound is explored for its potential use in the synthesis of polymers and coatings. Its isocyanate functionality allows it to react with polyols to form polyurethane materials.
- Application : The compound can be used to create flexible and durable coatings that are resistant to environmental degradation, making it suitable for protective applications .
Data Table: Summary of Applications
Case Study 1: Inhibition of Protein Kinases
A patent describes the synthesis of derivatives from this compound aimed at inhibiting Itk kinase. These derivatives were evaluated for their efficacy in preclinical models, showing promising results in reducing tumor growth rates .
Case Study 2: Antibacterial Activity
Research conducted on the antibacterial properties of this compound revealed its effectiveness against E. coli and S. aureus. The compound was found to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in fatty acid biosynthesis, thus providing a novel approach to antibiotic development .
Mechanism of Action
The mechanism of action of Ethyl 1-isocyanatocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins . The isocyanate group can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Isocyanate vs. Cyano Groups: The isocyanate group in the target compound is more electrophilic than the cyano group in Ethyl 1-cyanocyclopentanecarboxylate, enabling rapid reactions with amines (e.g., forming ureas) .
- Ring Size Effects : The cyclopentane ring in the target compound offers greater stability compared to the strained cyclobutane analog (Ethyl 1-isocyanatocyclobutane-1-carboxylate), which may undergo ring-opening under harsh conditions .
- Ester vs. Carboxylic Acid: The ethyl ester enhances solubility in organic solvents, whereas the carboxylic acid derivative (1-cyanocyclopentanecarboxylic acid) is polar and prone to deprotonation .
Spectral Data and Characterization
While specific spectral data for the target compound are unavailable, related compounds provide insights:
- 1H-NMR: For Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, δ 2.29–3.82 ppm (ester and amine protons) . The isocyanate group in the target compound would deshield adjacent protons, shifting signals upfield.
- IR Spectroscopy : Expected N=C=O stretch at ~2270 cm⁻¹, consistent with isocyanates .
Biological Activity
Ethyl 1-isocyanatocyclopentane-1-carboxylate (CAS No. 266308-13-8) is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 183.20 g/mol
- Structure : The compound features a cyclopentane ring with an isocyanate and a carboxylate functional group, which contributes to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Protein Interaction : The isocyanate group is known to react with nucleophilic sites on proteins, potentially leading to modifications that can alter protein function. This property may be leveraged for therapeutic applications, particularly in diseases where protein modification plays a role.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further research in metabolic diseases.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways associated with inflammation.
Case Studies
- Study on Enzyme Inhibition : A recent study investigated the effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a significant reduction in enzymatic activity, suggesting potential use as an anticancer agent .
- Cytokine Modulation : In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also possesses certain toxic effects at higher concentrations, necessitating careful dosage management in therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 183.20 g/mol |
| CAS Number | 266308-13-8 |
| Potential Biological Activities | Enzyme inhibition, anti-inflammatory effects |
Q & A
Q. How should researchers address inconsistencies in reported yields for this compound’s synthesis?
- Methodological Answer :
- Critical Parameter Audit : Compare solvent purity, catalyst batches, and moisture levels across studies .
- Reaction Monitoring : Use in-situ FTIR or Raman to detect intermediate formation and abort failed reactions early .
- Open Data Sharing : Publish raw NMR/HPLC files in repositories like Zenodo to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
